N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18-17(13-21-20-22(18)11-12-26-20)19(25)23(16-9-5-2-6-10-16)14-15-7-3-1-4-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLWUUHUCDNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at room temperature . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in various biological assays, indicating its potential as a scaffold for drug development. Key areas of application include:
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For example, studies have shown that similar thiazolo-pyrimidine compounds can target specific oncogenic pathways.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial targets, leading to effective inhibition.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study investigated the effects of N-benzyl-5-oxo-N-phenyl derivatives on human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-benzyl derivative A | 10 | Caspase activation |
| N-benzyl derivative B | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties, N-benzyl-5-oxo-N-phenyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 30 | Moderate |
| Escherichia coli | 40 | Moderate |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Utilizing appropriate precursors to form the thiazole-pyrimidine core.
- Functionalization : Introducing various substituents to enhance biological activity and solubility.
Mechanism of Action
The mechanism of action of N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Spectral and Crystallographic Characterization
- Spectral Consistency : All compounds share common spectral signatures, such as IR carbonyl stretches (~1700 cm⁻¹ for carboxamide/ester) and NMR shifts for aromatic protons (δ 6.5–8.5 ppm) .
- Divergence in Mass Spectra : The molecular ion peak for compound 3 (m/z 492) aligns with its carboxamide structure, while ethyl ester analogs show lower m/z values due to ester groups .
Biological Activity
N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. Its unique structure combines a thiazole ring fused to a pyrimidine ring with additional benzyl and phenyl groups, which may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Target Interactions : Thiazole derivatives, including this compound, often interact with specific protein targets involved in cell signaling and metabolic pathways.
- Biochemical Pathways : These compounds can modulate pathways such as apoptosis, inflammation, and cell proliferation due to their ability to bind to enzymes and receptors.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) suggests that modifications in the benzyl unit and the presence of sulfur linkers are crucial for enhancing antibacterial efficacy.
Anticancer Activity
This compound has also shown promise in anticancer applications. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against A431 (epidermoid carcinoma) and other cancerous cell lines.
- Mechanism of Action : The compound appears to induce apoptosis through interactions with the Bcl-2 protein family .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized several thiazole derivatives and evaluated their antibacterial properties. The findings indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : In a separate investigation involving thiazole-integrated compounds, it was found that specific substitutions on the phenyl ring significantly improved cytotoxic effects against cancer cells. The most effective derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .
- Pharmacological Profiles : A comprehensive review highlighted various thiazole compounds' pharmacological profiles, noting their potential as anti-inflammatory agents and their involvement in inhibiting key enzymes related to cancer progression .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| N-benzyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine | High against S. aureus | Induces apoptosis in cancer cells | Binds to Bcl-2 proteins |
| Thiazole Derivative A | Moderate against E. coli | Moderate cytotoxicity | Inhibits topoisomerase |
| Thiazole Derivative B | High against S. epidermidis | Low cytotoxicity | Alters cell membrane integrity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves cyclocondensation of precursors like 2-aminothiazoles with carbonyl-containing reagents. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid, benzaldehyde derivatives (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours yields fused thiazolopyrimidines . Purification via slow evaporation of ethyl acetate-ethanol (3:2) solutions produces crystals suitable for X-ray diffraction. Monitoring via TLC and optimizing stoichiometry (e.g., 1:1 molar ratios) ensures high yields (~78%) .
Q. How is X-ray crystallography applied to resolve the structure of thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using Cu-Kα radiation (λ = 1.54178 Å) at 296 K. Data refinement via SHELXL (riding model for H-atoms with isotropic displacement parameters) confirms bond lengths/angles and identifies non-covalent interactions. For example, the title compound exhibits a puckered pyrimidine ring (flattened boat conformation, C5 deviation: 0.224 Å) and dihedral angles (80.94° between fused rings) . Software like ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. What conformational and supramolecular features are critical in thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify deviations from planarity. The central pyrimidine adopts a flattened boat conformation, with torsional angles (e.g., C2–S1–C9–N2: 0.7°) stabilizing the fused heterocycle. Supramolecular chains form via bifurcated C–H···O hydrogen bonds (e.g., H16···O4: 2.52 Å), analyzed using graph set notation (e.g., C(6) motifs) .
Q. How can conflicting crystallographic data (e.g., bond lengths, disorder) be resolved during refinement?
- Methodological Answer : Discrepancies arise from thermal motion or twinning. SHELXL’s TWIN/BASF commands handle twinning, while PART/ISOR restraints refine disordered moieties. For example, methyl groups with high Ueq values require constraints (C–H = 0.96 Å, Uiso(H) = 1.5Ueq(C)). Cross-validation via Rint (e.g., 0.058) and wR2 (0.178) ensures data consistency .
Q. What computational strategies predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding to targets like kinases, guided by crystallographic poses. Pharmacophore models align substituents (e.g., benzylidene groups) with hydrophobic pockets, validated via QSAR studies .
Methodological Challenges and Solutions
Q. How are hydrogen-bonding networks analyzed to explain crystal packing stability?
- Methodological Answer : Mercury (CCDC) generates interaction maps, identifying donor-acceptor distances and angles. For example, C–H···O bonds (2.52–2.65 Å) form infinite chains along the c-axis, stabilizing the lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., O···H: 12.7%) .
Q. What strategies improve synthetic yields of N-benzyl-5-oxo derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
